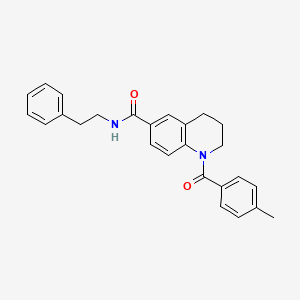
1-(4-methylbenzoyl)-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzoyl)-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as MMQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMQ belongs to the class of tetrahydroquinoline derivatives and has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Applications De Recherche Scientifique
1-(4-methylbenzoyl)-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit a range of biological activities, making it a promising compound for scientific research. Studies have shown that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been found to possess anti-cancer properties and can induce apoptosis in cancer cells, making it a potential treatment for various types of cancer. Additionally, this compound has been found to have anti-diabetic properties and can improve glucose tolerance, making it a potential treatment for type 2 diabetes.
Mécanisme D'action
The mechanism of action of 1-(4-methylbenzoyl)-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and diabetes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cancer cell survival and proliferation. Additionally, this compound has been found to activate adenosine monophosphate-activated protein kinase (AMPK), a signaling pathway involved in glucose metabolism.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce apoptosis in cancer cells by activating caspase-3, a protein involved in programmed cell death. Additionally, this compound has been found to improve glucose tolerance by increasing insulin sensitivity and glucose uptake in skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylbenzoyl)-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity, making it suitable for scientific research applications. This compound has also been found to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
Orientations Futures
There are several future directions for 1-(4-methylbenzoyl)-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide research. One possible direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to investigate its effects on other inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on whole organisms. Overall, this compound is a promising compound for scientific research and has the potential to contribute to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 1-(4-methylbenzoyl)-N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the condensation of 4-methylbenzoyl chloride with 4-methylphenylamine in the presence of sodium hydroxide to form 1-(4-methylbenzoyl)-N-(4-methylphenyl)acetamide. This compound is then cyclized with acetic anhydride and aluminum chloride to form this compound. The synthesis of this compound has been optimized to yield a high purity product, making it suitable for scientific research applications.
Propriétés
IUPAC Name |
1-(4-methylbenzoyl)-N-(2-phenylethyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-19-9-11-21(12-10-19)26(30)28-17-5-8-22-18-23(13-14-24(22)28)25(29)27-16-15-20-6-3-2-4-7-20/h2-4,6-7,9-14,18H,5,8,15-17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINZESFWNYKZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7697544.png)


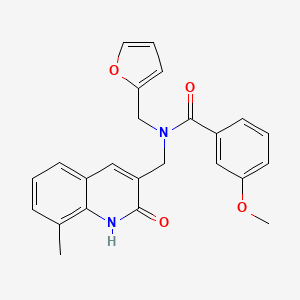
![1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7697572.png)
![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697579.png)
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)


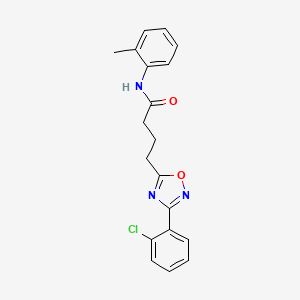
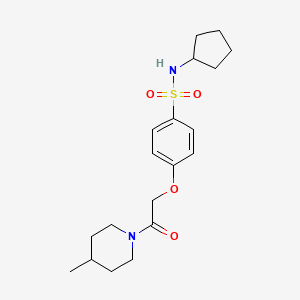
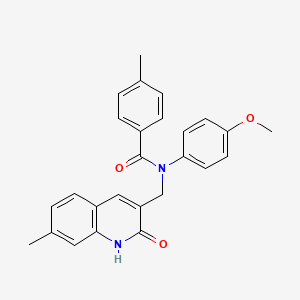
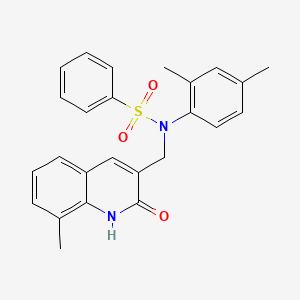
![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)